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Cat. No.: S522556

Introduction and Overview

Canagliflozin is a potent selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) approved for the
management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for
cardiovascular event prevention in T2DM patients, understanding its pharmacokinetic profile is essential
for optimizing therapeutic outcomes and minimizing adverse effects. Canagliflozin's unique mechanism of
action involves inhibiting renal glucose reabsorption in the proximal tubules, resulting in increased urinary
glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This
comprehensive review synthesizes current scientific evidence on canagliflozin's absorption, distribution,
metabolism, and excretion processes, providing researchers and drug development professionals with

technical insights into its pharmacokinetic behavior across different patient populations and disease states.

Comprehensive Pharmacokinetic Profile

Canagliflozin demonstrates predictable pharmacokinetics with dose-proportional systemic exposure
across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with

an established safety profile in diverse patient populations.
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Table 1: Fundamental Pharmacokinetic Parameters of Canagliflozin

Parameter

Value/Description

Clinical Significance

Absolute Oral
Bioavailability

Time to Peak Concentration
(Tmax)

Steady-State Achievement

Plasma Protein Binding

Volume of Distribution

Terminal Half-Life

65% [1] [2]

1-2 hours post-dose [1] [2]

4-5 days of daily dosing [1]

99% (primarily to albumin) [1] [3] [2]

83.5 L (based on IV administration) [1]
3]

10.6 hours (100 mg); 13.1 hours (300
mg) [1] [3] [2]

Moderate first-pass effect

Rapid absorption

Minimal accumulation

Limited dialysis clearance

Extensive tissue distribution

Supports once-daily dosing

Food Effect No clinically significant effect [1] [3] Can be taken without regard
to meals
Table 2: Absorption and Elimination Characteristics
Conditions &
Parameter 100 mg Dose 300 mg Dose
Notes

Peak Plasma
Concentration (Cmax)

Area Under Curve (AUC)

Fecal Excretion

1227-1620 ng/mL [4] [2]

61.9 h-ng/mL/mg (pediatric)
[2]

41.5% as unchanged drug
[1][2]

3678-4678 ng/mL [4]
[2]

94.6 h-ng/mL/mg
(pediatric) [2]

Similar percentage

Dose-dependent
increase

Similar to adult
exposure

Majority
unchanged
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Conditions &
Parameter 100 mg Dose 300 mg Dose
Notes
Urinary Excretion 33% as metabolites; <1% Similar percentage Primarily
unchanged [1] [3] [2] metabolized

Metabolic Pathways

Canagliflozin undergoes extensive hepatic metabolism primarily through glucuronidation, with minor
oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive

metabolites, explaining its favorable drug interaction profile.

Canagliflozin |
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Glucuronidation

Click to download full resolution via product page
Canagliflozin metabolic pathways showing primary and secondary routes

The metabolic transformation of canagliflozin involves:
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e Primary Pathway: O-glucuronidation mediated primarily by UGT1A9 and UGT2B4 enzymes,
forming inactive metabolites M7 and M5, which represent the major circulating metabolites in
plasma [1] [5] [2]. These metabolites demonstrate no pharmacelogical activity against SGLT2 or

SGLT1 receptors in vitro assays [2].

e Secondary Pathway: Minimal oxidative metabolism via CYP3A4-mediated hydroxylation
(approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor
metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by
glucuronidation) [5] [6].

e Clinical Implications: The minimal CYP-mediated metabolism results in a low drug interaction
potential with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT
enzymes (e.g., rifampin, phenytoin) may reduce canagliflozin plasma concentrations, potentially

necessitating dose adjustments [1] [7].

Analytical Methodologies

Advanced analytical techniques have been developed and validated for the precise quantification of

canagliflozin and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.

UPLC-MS/MS Quantification Method

A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-
MS/MS) method has been established for simultaneous determination of canagliflezin and its metabolites in

plasma matrices [5] [6]:

¢ Chromatographic Conditions: Utilization of a Waters XBridge BEH C18 column (100 % 2.1 mm, 2.5
pm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7

mL/min, achieving separation within 5.1 minutes [5].

e Mass Spectrometric Detection: Operation in positive electrospray ionization mode with multiple

reaction monitoring (MRM) transitions specific for each analyte:

o Canagliflozin: m/z 462.00 - 191.10
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o O-glucuronide metabolites (M5, M7, M17): m/z 638.10-191.10
o Oxidation metabolite (M9): m/z 478.00 - 267.00 [5] [6]

e Validation Parameters: The method demonstrates excellent linearity (10-1000 ng/mL), with lower
limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and

precision with intra-day and inter-day variations within acceptable limits [5].

Experimental Protocol for Pharmacokinetic Studies

Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical

studies:

e Sample Collection: Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6,
8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via

centrifugation and storage at -80°C until analysis.

e Urine Collection: Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for

quantification of urinary glucose excretion and renal clearance calculations [4].

e Pharmacodynamic Assessments: Measurement of renal threshold for glucose (RTG) and urinary

glucose excretion (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].

Clinical Considerations

Special Populations

Table 3: Pharmacokinetic Alterations in Special Populations

Population Pharmacokinetic Changes Dosing Recommendations
Renal Increased exposure (eGFR 30-60  Avoid initiation if eGFR <45 mL/min/1.73mz2; 100
Impairment mL/min/1.73m?2) [1] [7] mg daily if eGFR 45-60 mL/min/1.73mz2 [1]
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Population Pharmacokinetic Changes Dosing Recommendations

Hepatic No significant change in mild- No adjustment needed for Child-Pugh A/B; not
Impairment moderate impairment [1] [7] recommended for Child-Pugh C [1]

Elderly Higher incidence of adverse Consider lower 100 mg dose, especially for
Patients reactions [1] patients >75 years [1]

Pediatric Exposure similar to adults [2] 100-300 mg daily for patients =10 years [3]
Patients

Type 2 Altered pharmacokinetic behavior ~ Standard dosing effective

Diabetes [5] [6]

Drug-Drug Interactions

Canagliflozin demonstrates a favorable drug interaction profile with no clinically significant interactions
observed with commonly co-administered medications including metformin, glyburide, simvastatin,

warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:

e UGT Enzyme Inducers: Coadministration with potent inducers of UGT enzymes (e.g., rifampin,
phenytoin, barbiturates) may reduce canagliflozin plasma concentrations by approximately 30%,

potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].

o Impact on Other Medications: Canagliflozin may increase the exposure to drugs that are substrates
of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-

administered [1].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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